molecular formula C5H7N3O2 B185806 2,4-Dimethoxy-1,3,5-triazine CAS No. 1898-72-2

2,4-Dimethoxy-1,3,5-triazine

Cat. No. B185806
CAS RN: 1898-72-2
M. Wt: 141.13 g/mol
InChI Key: RIRBAVAYPRSMRH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as a useful coupling reagent for the purification of peptides . The molecular weight of 2,4-Dimethoxy-1,3,5-triazine is 141.13 .


Synthesis Analysis

DMTMM, a derivative of 2,4-Dimethoxy-1,3,5-triazine, is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . Another method involves the reaction of dicyandiamide with nitriles under microwave irradiation .


Molecular Structure Analysis

The conformational analysis of the 2,4-dimethoxy-1,3,5-triazine molecule was carried out and the most stable molecular structure was predicted .


Chemical Reactions Analysis

2,4-Dimethoxy-1,3,5-triazine is involved in catalytic amide-forming reactions . It also reacts with phenolate ions in nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

2,4-Dimethoxy-1,3,5-triazine is a solid substance that should be stored in a dry, room-temperature environment .

Scientific Research Applications

Peptide Coupling Agent

  • Application Summary : 2,4-Dimethoxy-1,3,5-triazine is used as a peptide coupling agent for the purification of peptides .
  • Methods of Application : It is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Synthesis of Triazine Derivatives

  • Application Summary : 2,4-Dimethoxy-1,3,5-triazine is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
  • Methods of Application : The synthesis involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Organic Phase Change Materials

  • Application Summary : Triazine derivatives, including 2,4-Dimethoxy-1,3,5-triazine, have been studied for their potential as organic phase change materials with inherently low flammability .
  • Methods of Application : A series of triazine-based compounds have been prepared starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation .
  • Results or Outcomes : Depending on the functional group introduced, the melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C, while the enthalpy change of melting ranged from 47 to 150 J g −1 .

Safety And Hazards

2,4-Dimethoxy-1,3,5-triazine can cause skin and eye damage and may be toxic if ingested . Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using it .

Future Directions

Triazine-derived quaternary ammonium salts, including 2,4-Dimethoxy-1,3,5-triazine derivatives, have been identified as promising antimicrobial agents . They are being explored for their potential in the development of new, more economical dehydro-condensation agents .

properties

IUPAC Name

2,4-dimethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-9-4-6-3-7-5(8-4)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRBAVAYPRSMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288124
Record name 2,4-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-1,3,5-triazine

CAS RN

1898-72-2
Record name 1898-72-2
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Record name 2,4-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dimethoxy-1,3,5-triazine
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